-Morpholinecarbonyl chloride is a valuable reagent in organic chemistry used for the synthesis of various organic compounds. Its key functional groups are the carbonyl chloride (COCI) and the morpholine ring. The carbonyl chloride group acts as an electrophile, readily reacting with nucleophiles to form new carbon-carbon or carbon-nitrogen bonds. The morpholine ring adds steric and electronic properties that influence the reactivity of the molecule.
Here are some examples of its applications in organic synthesis:
Beyond its role in organic synthesis, 4-Morpholinecarbonyl chloride finds applications in other areas of scientific research:
4-Morpholinecarbonyl chloride, with the chemical formula CHClNO and CAS number 15159-40-7, is a chlorinated derivative of morpholine. It features a morpholine ring substituted with a carbonyl chloride group at the fourth position. This compound is typically a colorless to pale yellow liquid with a pungent odor and is soluble in organic solvents. Its molecular weight is approximately 149.58 g/mol, and it has a boiling point of around 238.7 °C at standard atmospheric pressure .
4-Morpholinecarbonyl chloride is not directly involved in biological systems and does not have a known mechanism of action in that context. Its primary use is as a photographic intermediate, and the mechanism of action in that context would likely involve its reactivity with other photographic chemicals.
4-Morpholinecarbonyl chloride is likely to be a hazardous compound due to the presence of the acid chloride group. Here are some potential hazards to consider:
Safety precautions when handling 4-Morpholinecarbonyl chloride include:
4-Morpholinecarbonyl chloride can be synthesized through several methods:
4-Morpholinecarbonyl chloride serves various roles in chemical synthesis and industry:
4-Morpholinecarbonyl chloride shares structural similarities with several other compounds, particularly those featuring morpholine rings or carbonyl functionalities. Here are some comparable compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Morpholine | Simple cyclic amine | Used as a solvent and in organic synthesis |
| N-Formylmorpholine | Formamide derivative | Exhibits different reactivity due to formamide group |
| 4-Chloromorpholine | Chlorinated morpholine | Similar reactivity but lacks carbonyl functionality |
| 4-Aminomorpholine | Amino derivative | Exhibits distinct biological activity |
Uniqueness of 4-Morpholinecarbonyl Chloride: Its unique feature lies in the combination of both the carbonyl and chlorinated functionalities, making it particularly versatile in synthetic chemistry compared to its analogs .
The industrial synthesis of 4-morpholinecarbonyl chloride primarily involves reacting morpholine hydrochloride with phosgene (COCl₂) in inert solvents like toluene or xylene. The reaction proceeds via nucleophilic acyl substitution, where phosgene acts as both a chlorinating and carbonylating agent:
$$
\text{Morpholine hydrochloride} + \text{COCl}2 \rightarrow \text{4-Morpholinecarbonyl chloride} + \text{HCl} + \text{CO}2 $$
Key Conditions:
Advantages: High scalability and cost-effectiveness for bulk production.
Drawbacks: Phosgene’s extreme toxicity (TLV 0.1 ppm) necessitates stringent safety protocols.
To circumvent phosgene’s hazards, alternative methods employ thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O]:
Morpholine reacts with SOCl₂ in dichloromethane (DCM) at 0–20°C, catalyzed by TEA to neutralize HCl:
$$
\text{Morpholine} + \text{SOCl}2 \xrightarrow{\text{TEA, DCM}} \text{4-Morpholinecarbonyl chloride} + \text{SO}2 + \text{HCl} $$
Conditions:
Oxalyl chloride with catalytic DMF generates the Vilsmeier reagent, enabling milder conditions:
$$
\text{Morpholine} + (\text{ClCO})2\text{O} \xrightarrow{\text{DMF}} \text{4-Morpholinecarbonyl chloride} + \text{CO} + \text{CO}2 $$
Advantages: Avoids toxic gases (SO₂, HCl) and operates at room temperature.
Catalysts like DMF or TEA play dual roles:
Example:
Optimization focuses on improving yield, purity, and safety:
The solvolysis of MPC proceeds through a mechanism heavily dependent on solvent composition, as demonstrated by rate constant measurements in ethanol-water, methanol-water, acetone-water, and 2,2,2-trifluoroethanol (TFE)-water mixtures [1] [2]. In 100% ethanol, the specific rate constant at 35.0°C is $$1.35 \times 10^{-5} \, \text{s}^{-1}$$, increasing to $$5.50 \times 10^{-2} \, \text{s}^{-1}$$ in pure water—a 4,000-fold acceleration [1] [2]. This stark contrast underscores the role of solvent ionizing power ($$Y_{\text{Cl}}$$) in stabilizing charge separation during the transition state.
Activation parameters further elucidate the mechanism. In 80% ethanol, the enthalpy of activation ($$\Delta H^\ddagger$$) is $$20.5 \, \text{kcal/mol}$$, with an entropy of activation ($$\Delta S^\ddagger$$) of $$-8.5 \, \text{cal/mol·K}$$ [1] [2]. The modest negative $$\Delta S^\ddagger$$ and high $$\Delta H^\ddagger$$ align with a dissociative $$SN2$$ or $$SN1$$-like pathway, where bond breaking dominates the transition state. Solvent polarity, quantified by the $$Z$$ scale, correlates strongly with rate constants ($$r = 0.986$$), confirming stabilization of acylium ion intermediates in polar media [1] [2].
The extended Grunwald-Winstein equation, $$\log(k/k0) = lNT + mY{\text{Cl}} + c$$, was applied to MPC’s solvolysis across 28 solvents [1] [2]. Coefficients $$l = 0.31 \pm 0.05$$ (sensitivity to nucleophilicity, $$NT$$) and $$m = 0.57 \pm 0.02$$ (sensitivity to ionizing power, $$Y_{\text{Cl}}$$) yielded a robust correlation ($$r = 0.995$$) [1] [2]. The $$l/m$$ ratio of 0.54 suggests a mechanism intermediate between ionization (typical $$l/m < 0.84$$) and addition-elimination ($$l/m > 1.9$$) [1] [2]. This hybrid pathway, termed $$I/(A-E)$$, involves partial acylium ion formation with concurrent nucleophilic assistance.
Notably, TFE-rich solvents (97% and 80% TFE) deviated from the correlation, likely due to TFE’s unique ability to stabilize cationic intermediates through strong hydrogen bonding [1] [2]. Excluding these outliers improved the correlation ($$r = 0.986$$), emphasizing the contextual limitations of solvent parameter scales [1] [2].
Deuterium isotope effects provided mechanistic insights. In deuterated water ($$D2O$$), the kinetic solvent isotope effect (KSIE), $$k{\text{H}2\text{O}}/k{\text{D}2\text{O}}$$, was 2.3, while in methanol-$$d1$$ ($$CH3OD$$), $$k{\text{MeOH}}/k{\text{MeOD}} = 1.8$$ [1] [2]. These values indicate partial proton transfer in the transition state, consistent with a mechanism involving nucleophilic attack on the carbonyl carbon. The moderate KSIEs contrast with larger effects observed in pure $$SN2$$ reactions, further supporting the $$I/(A-E)$$ pathway [1] [2].
MPC’s reactivity and mechanism differ markedly from structurally related chloroformates. For example, vinyl chloroformate solvolyzes 10–50 times faster than allyl chloroformate due to resonance stabilization of the transition state by the vinyl group [3]. In contrast, MPC’s morpholine substituent exerts a dual electronic effect: the nitrogen lone pair donates electron density to the carbonyl, reducing electrophilicity, while steric hindrance from the morpholine ring slows nucleophilic attack [1] [2].
Compared to benzoyl chloride ($$l/m = 0.47/0.79$$) and p-methoxybenzoyl chloride ($$l/m = 0.31/0.81$$), MPC’s lower $$l/m$$ ratio (0.54) reflects greater ionization character [1] [2]. This distinction arises from the morpholine group’s ability to stabilize partial positive charge on the carbonyl carbon, favoring ion pair intermediates.
4-Morpholinecarbonyl chloride has emerged as a crucial building block in the development of advanced fluorogenic labeling systems for biomolecular imaging applications [15] [16]. These sophisticated molecular probes exploit the compound's reactive acyl chloride functionality to create stable conjugates with target biomolecules while maintaining the photophysical properties essential for fluorescence-based detection [15].
Rhodamine-Based Fluorogenic Systems
The most significant application involves the synthesis of morpholine-urea-rhodamine trimethyl lock conjugates [15] [16]. In this approach, 4-morpholinecarbonyl chloride reacts with rhodamine 110 derivatives to form stable urea linkages that preserve fluorescence intensity while providing a handle for bioconjugation [15]. Deprotonation of rhodamine 110 with sodium hydride followed by dropwise addition of 4-morpholinecarbonyl chloride furnishes rhodamine morpholino-urea compounds with retention of characteristic fluorescence properties [16].
These fluorogenic labels demonstrate remarkable stability in aqueous environments while maintaining enzymatic reactivity [15]. The trimethyl lock strategy enables controlled release of fluorescence upon esterase-catalyzed hydrolysis, providing temporal control over signal activation [15]. Unlike conventional bis(trimethyl lock) systems that require dual hydrolysis events, the morpholine-urea design achieves rapid fluorescence manifestation through single-step enzymatic cleavage [15].
Bioconjugation Chemistry and Applications
The morpholine urea functionality serves as an optimal bioconjugation handle, enabling attachment of maleimide groups for thiol-selective protein labeling [15] [16]. This modular design allows facile incorporation of various reactive groups without compromising the fluorogenic properties of the underlying rhodamine scaffold [15]. The resulting maleimide-functionalized probes react rapidly with cysteine residues under physiological conditions, forming stable thioether linkages suitable for long-term imaging studies [15].
Cellular uptake studies demonstrate that morpholine-containing fluorogenic labels exhibit enhanced membrane permeability compared to conventional fluorescein derivatives [15]. The morpholine substituent contributes to favorable pharmacokinetic properties, including improved cellular internalization and reduced nonspecific binding [13]. These characteristics enable continuous monitoring of endocytic processes in live human cells with minimal background fluorescence [15].
Detection Sensitivity and Performance Metrics
Fluorogenic labels incorporating 4-morpholinecarbonyl chloride-derived linkers achieve detection limits in the nanomolar range for enzyme-based assays[Table 5]. The high quantum yield of rhodamine fluorophores combined with the low background fluorescence of the protected system results in excellent signal-to-noise ratios [15]. Enzymatic activation kinetics demonstrate rapid fluorescence development, with half-maximal activation occurring within minutes of esterase exposure [15].
The modular nature of these systems enables optimization for specific applications through systematic variation of the fluorophore, reactive group, and enzymatic trigger [15]. This versatility has led to successful applications in high-throughput screening, protein trafficking studies, and real-time enzyme activity monitoring[Table 5].
While 4-morpholinecarbonyl chloride is not directly employed in large-scale polymer depolymerization processes, morpholine derivatives play important roles in chemical recycling strategies and polymer upcycling methodologies [17] [18]. The compound's acyl chloride functionality makes it valuable for modifying depolymerization products and creating new polymeric materials through controlled amide bond formation [19] [20].
Chemical Depolymerization Enhancement
Morpholine-based compounds, including derivatives of 4-morpholinecarbonyl chloride, serve as nucleophilic reagents in selective polymer degradation processes [18] [20]. The morpholine nitrogen acts as an effective nucleophile for attacking electrophilic sites in polymer backbones, particularly in polyester and polyamide systems [18]. This selectivity enables controlled chain scission without complete mineralization, preserving valuable oligomeric products for subsequent upcycling [17].
In polylactic acid (PLA) depolymerization, morpholine derivatives facilitate selective ester bond cleavage through nucleophilic acyl substitution mechanisms [18]. The reaction proceeds under mild conditions (120-150°C) in the presence of morpholine-based catalysts, yielding oligomeric fragments suitable for repolymerization [18]. The morpholine functionality contributes to both catalytic activity and product selectivity by stabilizing acyl intermediates during the depolymerization process [18].
Upcycling Applications and Product Modification
4-Morpholinecarbonyl chloride enables the transformation of depolymerization products into value-added materials through strategic functionalization [20] [21]. The compound reacts with hydroxyl and amino end groups present in depolymerized oligomers, installing morpholine-containing amide linkages that modify polymer properties [19]. These modifications can enhance thermal stability, improve mechanical properties, or introduce new functional capabilities [22].
Ring-opening polymerization studies utilizing morpholine-2,5-dione derivatives demonstrate the potential for closed-loop recycling systems [19] [23]. 4-Morpholinecarbonyl chloride serves as a key intermediate in synthesizing these cyclic monomers through controlled amidation reactions [19]. The resulting polydepsipeptides exhibit combined properties of polyamides and polyesters, with inherent degradability that enables return to monomeric precursors [19].
Sustainable Chemistry Integration
The integration of 4-morpholinecarbonyl chloride into polymer upcycling workflows aligns with principles of sustainable chemistry by enabling chemical recycling pathways that preserve molecular complexity [17] [24]. Unlike thermal depolymerization, chemical methods utilizing morpholine derivatives operate under milder conditions while maintaining control over product distribution [17]. This approach reduces energy requirements and minimizes formation of undesired byproducts [25].
The compound's role in creating biodegradable polymer alternatives supports circular economy principles by enabling materials that degrade to recoverable components [19]. Morpholine-containing polydepsipeptides synthesized using 4-morpholinecarbonyl chloride exhibit controllable degradation rates and biocompatible breakdown products [19]. These characteristics make them attractive for applications requiring temporary performance followed by environmental degradation [19].
4-Morpholinecarbonyl chloride occupies a central position in pharmaceutical intermediate synthesis, particularly for central nervous system (CNS) drugs where morpholine derivatives demonstrate exceptional utility [13]. The compound's balanced lipophilic-hydrophilic profile and favorable pharmacokinetic properties make it an ideal building block for drug development [13].
Central Nervous System Drug Development
The morpholine ring system in pharmaceuticals derived from 4-morpholinecarbonyl chloride enhances blood-brain barrier (BBB) permeability through optimal physicochemical properties [13]. The weak basic nitrogen (pKa ~8.5) and ether oxygen provide a balanced ionization state at physiological pH, facilitating passive diffusion across biological membranes [13]. This characteristic proves crucial for CNS-active compounds where brain penetration often represents the primary challenge in drug development [13].
4-Morpholinecarbonyl chloride enables synthesis of morpholine-containing amides that serve as key pharmacophores in neurodegenerative disease treatments [13]. BACE-1 inhibitors incorporating morpholine scaffolds demonstrate improved brain exposure compared to non-morpholine analogs [13]. The morpholine moiety directs optimal spatial arrangement of functional groups for enzyme binding while maintaining favorable ADMET properties [13].
Anticancer Agent Synthesis
In oncology applications, 4-morpholinecarbonyl chloride facilitates construction of morpholine-containing cytotoxic agents with enhanced therapeutic indices . The compound enables coupling of morpholine pharmacophores to various anticancer scaffolds through amide bond formation . Studies demonstrate that morpholine derivatives exhibit selective cytotoxicity against cancer cell lines while showing reduced toxicity toward normal cells .
The synthesis of 4-(morpholine-4-carbonyl)benzonitrile exemplifies the utility of 4-morpholinecarbonyl chloride in anticancer drug development . This compound demonstrates notable antitumor activity through inhibition of cancer cell proliferation via specific biochemical pathways . The morpholine moiety contributes to enhanced solubility and bioavailability compared to non-morpholine analogs .
Structure-Activity Relationship Studies
Pharmaceutical chemists utilize 4-morpholinecarbonyl chloride to systematically explore structure-activity relationships (SAR) in drug discovery programs[Table 4]. The compound's consistent reactivity enables parallel synthesis of morpholine-containing libraries for biological screening [28]. This approach accelerates lead optimization by providing rapid access to diverse morpholine derivatives with predictable synthetic outcomes [13].
The morpholine pharmacophore demonstrates remarkable versatility across therapeutic areas, contributing to drugs treating depression, anxiety, pain, and neurodegenerative diseases [13]. Marketed pharmaceuticals including moclobemide, reboxetine, and aprepitant all incorporate morpholine moieties synthesized using methodologies that could employ 4-morpholinecarbonyl chloride [13]. The compound's role in enabling access to these important therapeutic agents underscores its significance in pharmaceutical synthesis [13].
Process Chemistry and Manufacturing Considerations
Large-scale pharmaceutical synthesis utilizing 4-morpholinecarbonyl chloride benefits from the compound's excellent stability and predictable reactivity[Table 2]. Industrial processes achieve high yields (>90%) and purities (>95%) under optimized conditions[Table 2]. The compound's compatibility with standard pharmaceutical manufacturing equipment and procedures facilitates technology transfer from laboratory to production scales [29] [30].
Irritant;Health Hazard